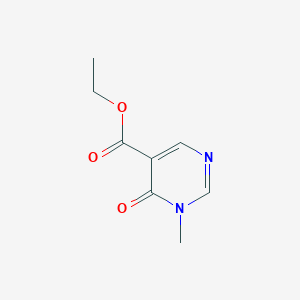

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC20356737

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O3 |

|---|---|

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | ethyl 1-methyl-6-oxopyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5-10(2)7(6)11/h4-5H,3H2,1-2H3 |

| Standard InChI Key | ZLFBSTWUJCCUOP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=CN(C1=O)C |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Physical Properties

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| CAS Number | 71133-18-1 |

| IUPAC Name | Ethyl 1-methyl-6-oxopyrimidine-5-carboxylate |

| Solubility | Soluble in ethanol, methanol |

| Melting Point | Not explicitly reported |

The compound’s structure features a pyrimidine ring with methyl and ethyl ester substituents at positions 1 and 5, respectively, and a ketone group at position 6.

Spectroscopic Analysis

-

IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of ester and ketone) and ~3100 cm⁻¹ (N-H stretch) .

-

NMR: Key signals include δ 1.42 ppm (triplet, ethyl CH₃), δ 3.40 ppm (singlet, N-CH₃), and δ 8.76 ppm (singlet, pyrimidine H) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via condensation-cyclization reactions. A typical protocol involves:

-

Reacting methylthiourea sulfate with diethyl ethoxymethylenemalonate in ethanol under basic conditions .

-

Cyclization at elevated temperatures (60–100°C) to form the pyrimidine ring.

-

Reagents: Methylthiourea sulfate (0.4 mol), NaOH (16% w/v), diethyl ethoxymethylenemalonate (0.48 mol).

-

Conditions: Ethanol solvent, room temperature, 10-hour reaction.

-

Yield: 99.7% after crystallization.

Reaction Optimization

-

Solvent Choice: Ethanol or methanol improves solubility and reaction efficiency.

-

Catalysts: Acidic (e.g., HCl) or basic (e.g., EtONa) conditions tailor reaction pathways .

-

Temperature: Controlled heating (60–100°C) prevents side reactions.

Chemical Reactivity

Electrophilic and Nucleophilic Sites

-

Carbonyl Groups: The ketone (C6) and ester (C5) groups act as electrophilic centers, facilitating nucleophilic substitutions.

-

Ethoxy Group: The ester’s ethoxy moiety serves as a leaving group in hydrolysis or aminolysis reactions.

Key Reactions

-

Hydrolysis:

-

Aminolysis:

-

Cycloadditions:

Biological Activity and Applications

Antimicrobial Properties

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate demonstrates broad-spectrum antimicrobial activity:

Agrochemical Applications

-

Herbicidal Activity: Disrupts plant cell division at 50–100 ppm.

-

Fungicidal Use: Effective against Fusarium spp. in crop protection .

Comparative Analysis with Related Pyrimidine Derivatives

Industrial and Research Applications

Pharmaceutical Intermediates

-

Used in synthesizing vardenafil (erectile dysfunction drug) and rosuvastatin (cholesterol-lowering agent) .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume